molecular formula C12H9F2N B1603696 4-(3,5-Difluorophenyl)aniline CAS No. 405058-00-6

4-(3,5-Difluorophenyl)aniline

Cat. No.: B1603696
CAS No.: 405058-00-6
M. Wt: 205.2 g/mol
InChI Key: SNRIKEFXLUJEQK-UHFFFAOYSA-N
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Description

3’,5’-Difluoro-[1,1’-biphenyl]-4-amine is an organic compound belonging to the class of biphenyl derivatives It consists of two benzene rings linked at the 1,1’ position, with fluorine atoms substituted at the 3’ and 5’ positions and an amine group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Difluoro-[1,1’-biphenyl]-4-amine typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the reaction of 3,5-difluorobromobenzene with phenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dioxane .

Industrial Production Methods

Industrial production of 3’,5’-Difluoro-[1,1’-biphenyl]-4-amine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. This includes using high-efficiency catalysts, continuous flow reactors, and automated systems to control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3’,5’-Difluoro-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3’,5’-Difluoro-[1,1’-biphenyl]-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’,5’-Difluoro-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, affecting various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’,5’-Difluoro-[1,1’-biphenyl]-4-amine is unique due to its specific substitution pattern and the presence of an amine group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in the synthesis of specialized compounds for various applications .

Properties

IUPAC Name

4-(3,5-difluorophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N/c13-10-5-9(6-11(14)7-10)8-1-3-12(15)4-2-8/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRIKEFXLUJEQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609771
Record name 3',5'-Difluoro[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405058-00-6
Record name 3',5'-Difluoro[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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